rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate
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Overview
Description
rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.
Esterification: The carboxylate ester can be formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Amino derivatives of the pyrrolidine ring.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the carboxylate ester can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride
- rac-methyl (2R,5R)-5-methyloxolane-2-carboxylate
- rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride
Uniqueness
rac-methyl (2R,5R)-5-cyanopyrrolidine-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h5-6,9H,2-3H2,1H3/t5-,6-/m0/s1 |
InChI Key |
RTLOUXRAYHWPKZ-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C#N |
Canonical SMILES |
COC(=O)C1CCC(N1)C#N |
Origin of Product |
United States |
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